![molecular formula C20H24OS B14367830 S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-61-1](/img/structure/B14367830.png)
S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an ethylthio group at one end and a pentyl group at the other. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid in the presence of a palladium catalyst.
Introduction of the Pentyl Group: The pentyl group can be introduced through a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Addition of the Ethylthio Group:
Industrial Production Methods: Industrial production of S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the biphenyl core to a more saturated system, although this is less common.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated biphenyl derivatives.
Substitution: Nitro and halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules .
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity . The biphenyl core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-4’-pentylbiphenyl: Used in liquid crystal displays.
4-Ethyl-4’-pentylbiphenyl: Similar structure but lacks the ethylthio group.
Uniqueness: S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives .
Eigenschaften
CAS-Nummer |
90336-61-1 |
|---|---|
Molekularformel |
C20H24OS |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
S-ethyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C20H24OS/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22-4-2/h8-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
UVAJOLXRMYABDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
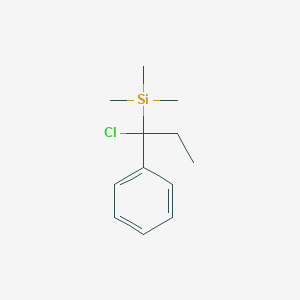
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
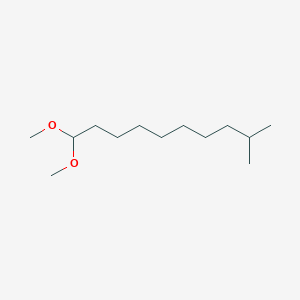
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
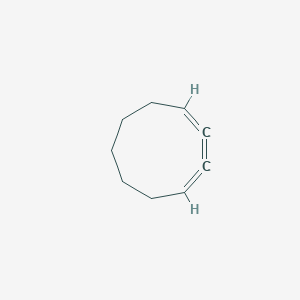
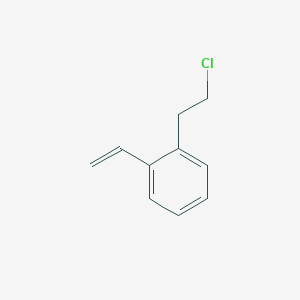
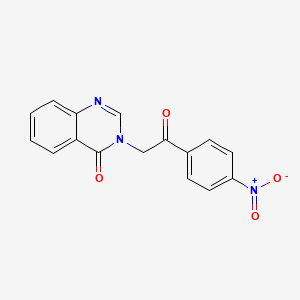
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
